molecular formula C7H5BrFNO2 B13502912 Methyl 2-bromo-4-fluoronicotinate

Methyl 2-bromo-4-fluoronicotinate

Cat. No.: B13502912
M. Wt: 234.02 g/mol
InChI Key: BRMRJHALYYAALJ-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-fluoronicotinate is an organic compound that belongs to the class of halogenated nicotinates It is characterized by the presence of a bromine atom at the second position and a fluorine atom at the fourth position on the nicotinate ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-4-fluoronicotinate typically involves the bromination and fluorination of nicotinic acid derivatives. One common method includes the reaction of 2-bromo-4-fluoronicotinic acid with methanol in the presence of a catalyst to form the methyl ester. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by esterification. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4-fluoronicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinates, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 2-bromo-4-fluoronicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-bromo-4-fluoronicotinate involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-4-chloronicotinate
  • Methyl 2-bromo-4-iodonicotinate
  • Methyl 2-bromo-4-methylnicotinate

Uniqueness

Methyl 2-bromo-4-fluoronicotinate is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications .

Properties

Molecular Formula

C7H5BrFNO2

Molecular Weight

234.02 g/mol

IUPAC Name

methyl 2-bromo-4-fluoropyridine-3-carboxylate

InChI

InChI=1S/C7H5BrFNO2/c1-12-7(11)5-4(9)2-3-10-6(5)8/h2-3H,1H3

InChI Key

BRMRJHALYYAALJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CN=C1Br)F

Origin of Product

United States

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